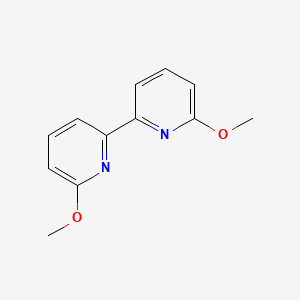
4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
“4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a benzyl group and a fluorophenyl group .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . A convenient method for the preparation of 4-substituted phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones has been reported . The structures of the synthesized compounds are established by the results of LCMS, 1H NMR, 13C NMR, and IR and elemental analyses .Molecular Structure Analysis
The molecular structure of “4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol” can be analyzed using various spectroscopic techniques. For example, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
The chemical reactions involving “4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol” can be complex due to the presence of multiple reactive sites. For instance, the triazole ring can participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol” can be inferred from its molecular structure. For instance, the presence of a fluorophenyl group can influence the compound’s polarity and reactivity .Aplicaciones Científicas De Investigación
Corrosion Inhibition Studies
One notable application of derivatives closely related to 4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is in corrosion inhibition. Experimental and quantum chemical studies have shown that benzimidazole derivatives, which share a similar heterocyclic core with 4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, effectively inhibit mild steel corrosion in acidic solutions. These studies highlight the potential of triazole-thiol compounds in protecting industrial materials from corrosion, providing insights into their adsorption behavior and inhibition mechanisms (Yadav, Behera, Kumar, & Sinha, 2013).
Anticancer Activity
Research into fluorinated triazole derivatives, including compounds structurally related to 4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, has revealed their potential in anticancer therapy. Synthesis and characterization of such derivatives have demonstrated moderate to good antiproliferative potency against various cancer cell lines, underscoring the promise of fluorine-substituted triazoles in cancer drug development (Chowrasia et al., 2017).
Molecular Interaction Studies
Derivatives of 1,2,4-triazoles, including compounds with fluorophenyl groups, have been synthesized and analyzed for their intermolecular interactions. These studies, which include theoretical analysis, provide valuable information on the nature and energetics of interactions such as lp⋯π in crystal structures. Understanding these interactions is crucial for the design of materials and molecules with desired physical and chemical properties (Shukla et al., 2014).
Synthesis and Characterization
The synthesis and characterization of triazole derivatives, including those similar to 4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, are of significant interest in chemistry. These activities not only expand the library of heterocyclic compounds but also provide a foundation for further exploration of their biological and industrial applications. Research in this area includes the development of new synthetic methods and the study of the compounds' structural properties (Singh & Kandel, 2013).
Quantum Chemical Approach to Corrosion Inhibition
Further delving into the corrosion inhibition aspect, quantum chemical approaches have been employed to understand the relationship between molecular structures and inhibition efficiencies. Such studies on triazole-thiol compounds reveal how modifications at the molecular level can significantly impact their activity as corrosion inhibitors, offering insights into the design of more effective inhibitors (Gece & Bilgiç, 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
4-benzyl-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3S/c16-13-8-6-12(7-9-13)14-17-18-15(20)19(14)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHNHBVCPYHKQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326907 | |
| Record name | 4-benzyl-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669454 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
353287-91-9 | |
| Record name | 4-benzyl-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide](/img/structure/B2919245.png)
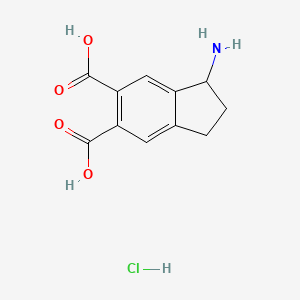
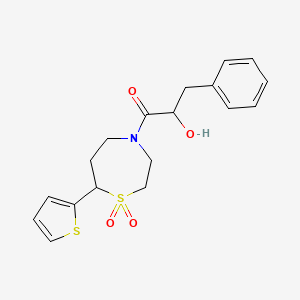
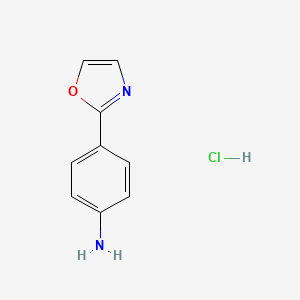
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2919251.png)

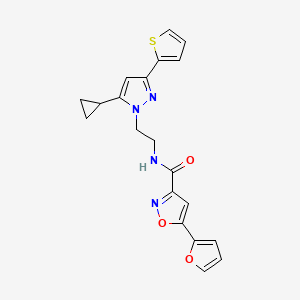

![N'-({[1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B2919259.png)
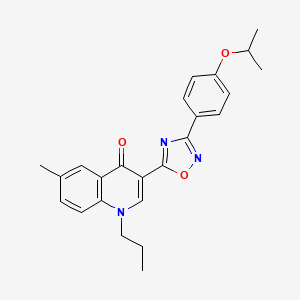
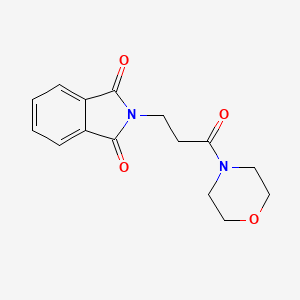

![N-[[1-(Hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]prop-2-enamide](/img/structure/B2919267.png)
